molecular formula C9H6Cl2O2 B15255666 2-(3,4-Dichlorophenyl)prop-2-enoic acid

2-(3,4-Dichlorophenyl)prop-2-enoic acid

Cat. No.: B15255666
M. Wt: 217.05 g/mol
InChI Key: YZIDHUMWWSTUHH-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)prop-2-enoic acid is a synthetic compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the family of alpha-dicarbonyl compounds, characterized by two carbonyl groups connected to an alpha carbon. It is known for its ability to form a variety of adducts with a wide range of compounds, including proteins and other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)prop-2-enoic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

2-(3,4-Dichlorophenyl)prop-2-enoic acid has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s ability to form adducts with biomolecules makes it valuable for investigating protein-ligand interactions and enzyme inhibition.

    Medicine: Research explores its potential as a therapeutic agent due to its interactions with biological targets.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(3,4-Dichlorophenyl)prop-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction may involve hydrogen bonding, hydrophobic interactions, and covalent bonding, depending on the target and the environment.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar chlorophenyl structure.

    3,4-Dichlorophenylacetic acid: Another compound with a dichlorophenyl group but different functional groups.

    4-Hydroxy-3-methoxycinnamic acid:

Uniqueness

2-(3,4-Dichlorophenyl)prop-2-enoic acid is unique due to its specific dichlorophenyl group and the ability to form diverse adducts with biomolecules. This property distinguishes it from other similar compounds and makes it valuable for various scientific applications.

Properties

Molecular Formula

C9H6Cl2O2

Molecular Weight

217.05 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H6Cl2O2/c1-5(9(12)13)6-2-3-7(10)8(11)4-6/h2-4H,1H2,(H,12,13)

InChI Key

YZIDHUMWWSTUHH-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC(=C(C=C1)Cl)Cl)C(=O)O

Origin of Product

United States

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